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molecular formula C7H6N2O2 B131565 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 21642-98-8

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B131565
M. Wt: 150.13 g/mol
InChI Key: MWGIDWPSRDMIQN-UHFFFAOYSA-N
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Patent
US08906939B2

Procedure details

To a solution of 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (20 g, 133 mmol) in acetonitrile (800 ml) were added 1-bromobutane (15.8 ml, 146 mmol) and potassium carbonate (36.7 g, 266 mmol) and the mixture was heated at 110° C. for 24 hours. The mixture was cooled to room temperature and the solid was filtered off The filtrate was evaporated till dryness and the resulting crude residue was then triturated with diethylether to yield pure intermediate 4 (27.39 g, >99%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[C:4]=1[C:10]#[N:11].Br[CH2:13][CH2:14][CH2:15][CH3:16].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:13]([N:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([C:10]#[N:11])[C:5]1=[O:9])[CH2:14][CH2:15][CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(C(NC=C1)=O)C#N
Name
Quantity
15.8 mL
Type
reactant
Smiles
BrCCCC
Name
Quantity
36.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered off The filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated till dryness
CUSTOM
Type
CUSTOM
Details
the resulting crude residue was then triturated with diethylether

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(C(=C(C=C1)OC)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.39 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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